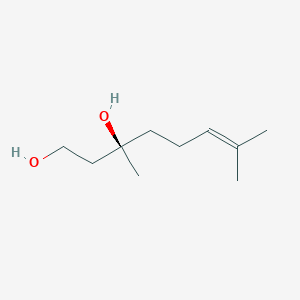
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the class of organic compounds known as alkenes, which contain at least one carbon-carbon double bond. The presence of hydroxyl groups (-OH) at the 1 and 3 positions, along with the double bond at the 6 position, makes it a versatile compound in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 3,7-dimethyl-1,6-octadiene. This reaction proceeds as follows:
Hydroboration: The addition of borane (BH3) to the double bond of 3,7-dimethyl-1,6-octadiene.
Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-6-octene-1,3-dione.
Reduction: Formation of 3,7-dimethyl-1-octanol.
Substitution: Formation of 3,7-dimethyl-6-octene-1,3-dichloride.
Scientific Research Applications
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-7-octene-1,6-diol: Similar structure but different position of the double bond.
3,7-Dimethyl-1-octene: Lacks hydroxyl groups, making it less reactive in certain reactions.
3,7-Dimethyl-6-octen-3-ol: Contains a hydroxyl group at a different position.
Uniqueness
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
CAS No. |
76936-25-9 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(3R)-3,7-dimethyloct-6-ene-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,11-12H,4,6-8H2,1-3H3/t10-/m1/s1 |
InChI Key |
ALSCIJYFFHQRBX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CCC[C@](C)(CCO)O)C |
Canonical SMILES |
CC(=CCCC(C)(CCO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)


![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
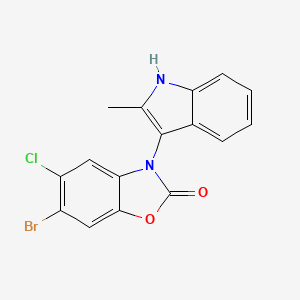

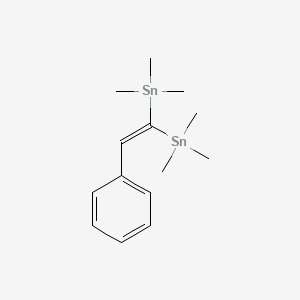
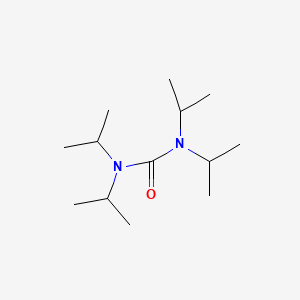
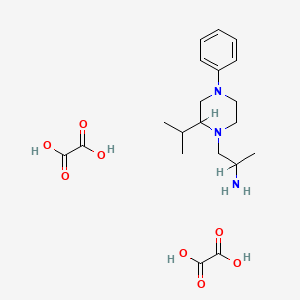
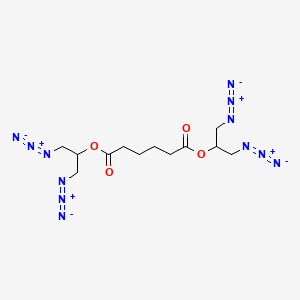
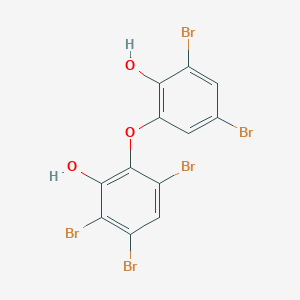
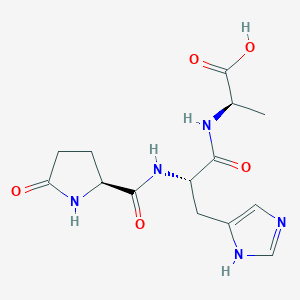

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
